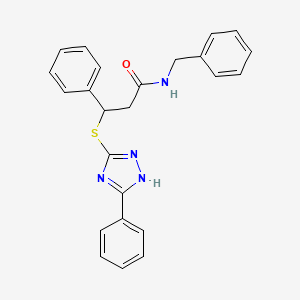

N-benzyl-3-phenyl-3-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-3-phenyl-3-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide” is a complex organic compound that contains several functional groups, including a benzyl group, a phenyl group, a 1,2,4-triazole ring, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it might involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the phenyl groups, and the formation of the propanamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, in particular, can exist in tautomeric forms, which could have implications for the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, while the 1,2,4-triazole ring might undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and the types of intermolecular forces present would all play a role .

Scientific Research Applications

Matrix Metalloproteinase (MMP) Inhibitors for Tissue Damage

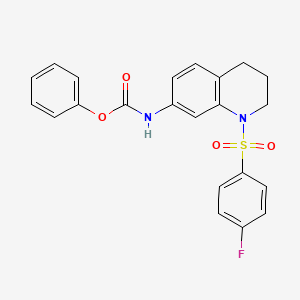

Research on 4-Thiazolidinone derivatives, which share structural similarities with the specified compound, has shown promise as MMP inhibitors. These inhibitors can significantly affect the inflammatory/oxidative process by interacting with free radicals, inflammatory mediators such as nuclear factor κB, and MMPs, which are crucial in tissue damage and wound healing. One study highlighted a derivative with notable activity in inhibiting MMP-9, suggesting potential applications in managing tissue damage and inflammation (Incerti et al., 2018).

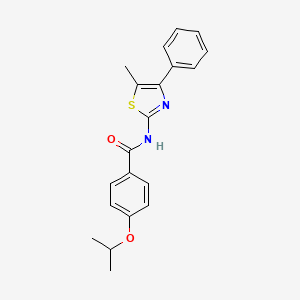

Carbonic Anhydrase Inhibitors for Ocular Pressure

Benzenesulfonamides incorporating flexible triazole moieties, structurally related to the target compound, have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme relevant in physiological processes. These compounds exhibited significant inhibition of human carbonic anhydrase isoforms, with potential implications for lowering intraocular pressure in glaucoma treatment. Computational and crystallographic studies supported the efficacy of these inhibitors (Nocentini et al., 2016).

Antimicrobial Agents

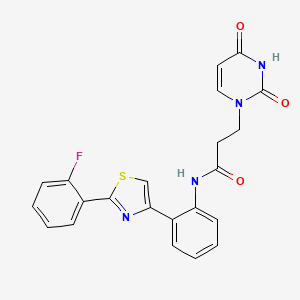

Synthesis and modeling studies of thiazoles bearing pyridyl and triazolyl scaffolds, which are chemically akin to the query compound, revealed their potent antimicrobial activities. These compounds were effective against a range of gram-positive and gram-negative bacteria, yeasts, and molds. Their mechanism of action was further explored through docking experiments, indicating their potential as antimicrobial agents (Tay et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Properties

IUPAC Name |

N-benzyl-3-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4OS/c29-22(25-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)30-24-26-23(27-28-24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBHQKGAELZPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride](/img/structure/B2440073.png)

![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2440077.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2440082.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2440087.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)

![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)